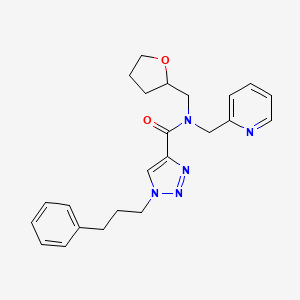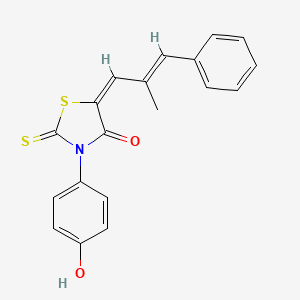
N-(2-anilino-1-methyl-2-oxoethyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-anilino-1-methyl-2-oxoethyl)-2-thiophenecarboxamide, commonly known as MATC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MATC is a carboxamide derivative of 2-thiophenecarboxylic acid and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mechanism of Action
The exact mechanism of action of MATC is not fully understood. However, studies have suggested that it exerts its anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and caspase-9. MATC also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, MATC has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
MATC has been found to have various biochemical and physiological effects. It has been shown to induce G1 phase cell cycle arrest in cancer cells, which prevents their proliferation. MATC also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs). Additionally, MATC has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress.
Advantages and Limitations for Lab Experiments
MATC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its potential therapeutic properties, which makes it a promising candidate for further research. However, there are also some limitations associated with MATC. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully established, which limits its clinical translation.
Future Directions
There are several future directions for research on MATC. One direction is to further elucidate its mechanism of action, which will help optimize its therapeutic potential. Another direction is to study its efficacy and safety in animal models and humans, which will facilitate its clinical translation. Additionally, the development of novel formulations and delivery systems for MATC may enhance its bioavailability and efficacy. Finally, the combination of MATC with other anti-cancer agents may have synergistic effects and improve its therapeutic potential.
Synthesis Methods
MATC can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with aniline, followed by the reaction of the resulting intermediate with methyl chloroacetate and thionyl chloride. The final product is obtained through the reaction of the resulting intermediate with ammonia and acetic acid. The purity of the synthesized product can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
MATC has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer properties by inhibiting the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. MATC has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, MATC has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Properties
IUPAC Name |
N-(1-anilino-1-oxopropan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(15-14(18)12-8-5-9-19-12)13(17)16-11-6-3-2-4-7-11/h2-10H,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPJWDJDYZVVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-fluorophenyl)-7-(2-hydroxyethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6092610.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6092636.png)
![N-[4-(acetylamino)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6092637.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B6092648.png)
![methyl 2-[(2,4,6-trinitrophenyl)amino]benzoate](/img/structure/B6092649.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6092657.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6092674.png)
![N'-{1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B6092675.png)

![3-[(4-methylphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6092702.png)
![tert-butyl 4-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinecarboxylate](/img/structure/B6092707.png)
![2-{N-[4-(2-chlorobenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6092708.png)
